7-methyl-3-(4-morpholinyl)-1-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "7-methyl-3-(4-morpholinyl)-1-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile" involves the development of new heterocyclic systems starting from naphthyridine derivatives. Methods include the creation of pentacyclic structures with a triazole ring and the conversion of 8-hydrazinyl derivatives into isomeric structures through Dimroth rearrangement in both acidic and basic media (Sirakanyan et al., 2018).
Molecular Structure Analysis
Density functional theory (DFT) calculations have been used to study the tautomerization and nonlinear optical (NLO) properties of compounds structurally similar to our compound of interest. These studies provide insights into the molecular geometries, electronic properties, and energetics of such compounds, revealing the dominance of the amine tautomer in the gas phase and predicting photochemically driven interconversions (Wazzan & Safi, 2017).
Chemical Reactions and Properties
The chemical reactivity of these compounds includes interactions with dichlorocarbene to form derivatives with distinct substituents. Such reactions showcase the versatility and complexity of the chemical behavior inherent to these molecules, leading to a wide range of potential chemical transformations (Yamagata et al., 1992).
Physical Properties Analysis
The physical properties of similar compounds have been explored through X-ray crystallography, which aids in understanding the three-dimensional arrangements of atoms within a molecule. This analysis is crucial for the interpretation of the compound's reactivity, stability, and interaction with other molecules (Moustafa & Girgis, 2007).
Chemical Properties Analysis
The study of these compounds extends to their synthesis via cascade heterocyclization reactions, leading to novel heterocyclic systems. Such synthetic routes highlight the chemical properties and potential applications of these molecules in various fields (Tverdokhlebov et al., 2004).
特性
IUPAC Name |
7-methyl-3-morpholin-4-yl-1-pyrrolidin-1-yl-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-21-7-4-14-15(12-19)17(23-8-10-24-11-9-23)20-18(16(14)13-21)22-5-2-3-6-22/h2-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQGZUKNJORGST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=NC(=C2C#N)N3CCOCC3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-3-(morpholin-4-yl)-1-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。